

# Spectroscopic Profile of 2,3,3-trimethyl-3H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 2,3,7-Trimethylindole

Cat. No.: B1347111

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This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,3-trimethyl-3H-indole, a key heterocyclic compound with applications in chemical synthesis and as a precursor for various functional dyes. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed summary of its spectral characteristics and the methodologies for their acquisition.

## Molecular Structure and Properties

IUPAC Name: 2,3,3-trimethyl-3H-indole Synonyms: 2,3,3-Trimethylindolenine

CAS Registry Number: 1640-39-7 Molecular Formula: C<sub>11</sub>H<sub>13</sub>N Molecular Weight: 159.23 g/mol [1]

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3,3-trimethyl-3H-indole.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
7.0 - 7.5	Multiplet	Aromatic Protons (4H)
2.2	Singlet	C <sub>2</sub> -CH <sub>3</sub> (3H)
1.3	Singlet	C <sub>3</sub> -(CH <sub>3</sub> ) <sub>2</sub> (6H)

Note: Solvent not specified in the available data. The chemical shifts are approximate and may vary depending on the solvent and instrument used.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
183.1	C2
153.8	C7a
142.0	C3a
127.5	Aromatic CH
124.0	Aromatic CH
121.7	Aromatic CH
119.0	Aromatic CH
53.0	C3
23.5	C3-(CH <sub>3</sub> ) <sub>2</sub>
15.0	C2-CH <sub>3</sub>

Note: Solvent not specified in the available data. The chemical shifts are approximate and may vary depending on the solvent and instrument used.

**Table 3: FT-IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960 - 2850	Strong	C-H stretch (alkane)
1640	Medium	C=N stretch (imine)
1600, 1480, 1450	Medium-Weak	C=C stretch (aromatic)
1360	Medium	C-H bend (gem-dimethyl)
740	Strong	C-H bend (ortho-disubstituted aromatic)

Note: The spectrum may be obtained as a neat liquid or in a suitable solvent.

## Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
159	50	[M] <sup>+</sup> (Molecular Ion)
144	100	[M - CH <sub>3</sub> ] <sup>+</sup> (Base Peak)
117	20	[M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>
91	15	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2,3,3-trimethyl-3H-indole (approximately 10-20 mg for <sup>1</sup>H NMR and 50-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. The spectra are recorded on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm. For <sup>13</sup>C NMR, a wider spectral width of 0 to 200 ppm is used, and the spectrum is acquired with proton decoupling to simplify the signals to singlets. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2,3,3-trimethyl-3H-indole, which is a liquid at room temperature, can be obtained using the neat liquid technique. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

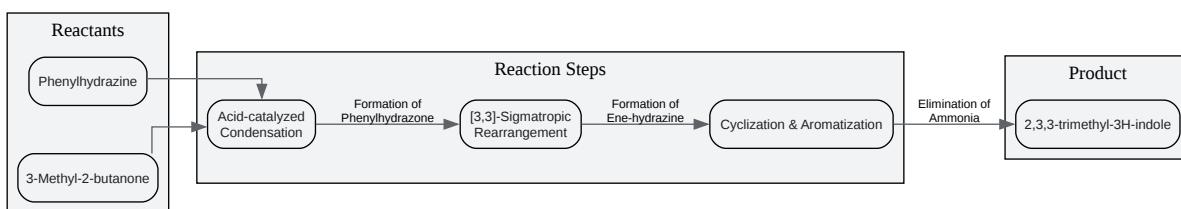
## Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of 2,3,3-trimethyl-3H-indole in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via direct infusion or through a gas chromatography (GC) column. The molecules are ionized by a 70 eV electron beam. The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The mass spectrum is plotted as relative intensity versus the mass-to-charge ratio (m/z).

## Visualizations

### Synthesis Workflow: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. The following diagram illustrates the general workflow for the synthesis of 2,3,3-trimethyl-3H-indole from phenylhydrazine and 3-methyl-2-butanone.



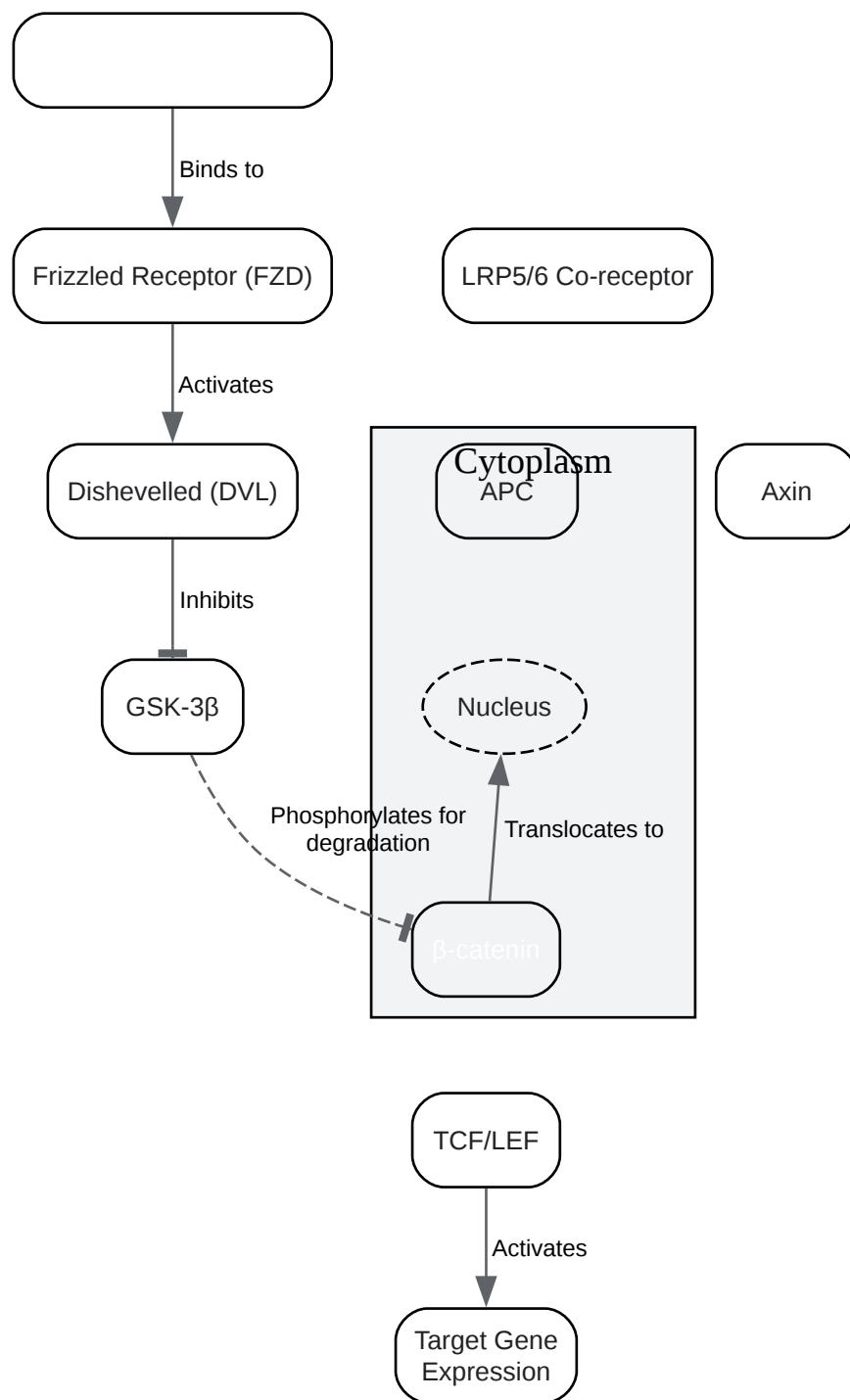
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Caption: Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole.

### Illustrative Signaling Pathway: Wnt/β-catenin Pathway and Indole Derivatives

While no specific signaling pathways involving 2,3,3-trimethyl-3H-indole are prominently documented, other indole derivatives are known to modulate key biological pathways. For

instance, indole-3-carboxaldehyde, a metabolite of tryptophan, has been shown to activate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. The following diagram illustrates this activation.



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Caption: Activation of Wnt/β-catenin signaling by an indole derivative.

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## References

- 1. 3H-Indole, 2,3,3-trimethyl- [webbook.nist.gov]
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